2,5-Difluorophenyl trifluoromethanesulphonate
Description
Properties
IUPAC Name |
(2,5-difluorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3S/c8-4-1-2-5(9)6(3-4)15-16(13,14)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBXGYEVJLMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluorophenyl trifluoromethanesulphonate typically involves the reaction of 2,5-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,5-Difluorophenol+Trifluoromethanesulfonic anhydride→2,5-Difluorophenyl trifluoromethanesulphonate+By-products
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic aromatic substitution
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
2.1.1 3,5-Difluorophenyl Trifluoromethanesulfonate
- Structure : Fluorine substituents at the 3- and 5-positions on the phenyl ring.
- CAS RN : 1333471-20-7 .
- Molecular Formula : C₇H₃F₅O₃S.
- Molecular Weight : 262.15 g/mol.
- Hazard Classification : [危]4-2-III (flammable liquid, moderate risk) .
- Commercial Availability : Sold at >95% purity, priced at ¥8,500/g (1g scale) .
Key Differences :
- The 3,5-difluoro isomer exhibits distinct electronic effects compared to the 2,5-isomer. In contrast, the 2,5-difluoro substitution pattern introduces asymmetry, which may alter regioselectivity in coupling reactions or influence crystal packing in solid-state applications .
2.1.2 2,3-Dimethylphenyl Trifluoromethanesulfonate
Key Differences :
- Methyl groups are electron-donating, reducing the electrophilicity of the triflate group compared to fluorine-substituted analogs. This results in lower reactivity in nucleophilic aromatic substitution but may enhance stability in storage .
Functional Analogs: Sulfonate Derivatives
2.2.1 (3,5-Difluorophenyl)methanesulfonyl Chloride
Comparative Data Tables
Table 1: Structural and Commercial Comparison of Triflates
| Compound | CAS RN | Molecular Weight (g/mol) | Hazard Class | Purity & Price (1g) |
|---|---|---|---|---|
| 2,5-Difluorophenyl triflate | Not available | ~262.15* | Likely [危]4-2-III | Not commercialized† |
| 3,5-Difluorophenyl triflate | 1333471-20-7 | 262.15 | [危]4-2-III | >95.0%, ¥8,500 |
| 2,3-Dimethylphenyl triflate | 1399055-25-4 | 254.22 | [危]4-3-III | >95.0%, Price N/A |
*Estimated based on structural similarity.
†Absence in commercial catalogs suggests specialized synthesis is required .
Table 2: Reactivity and Application Comparison
| Compound | Electron Effects | Reactivity in Cross-Coupling | Primary Applications |
|---|---|---|---|
| 2,5-Difluorophenyl triflate | Strongly electron-withdrawing (ortho/para F) | High (triflate group) | Pharma intermediates, agrochemicals |
| 3,5-Difluorophenyl triflate | Symmetric electron-withdrawing (meta F) | Moderate-high | Materials science, liquid crystals |
| 2,3-Dimethylphenyl triflate | Electron-donating (methyl) | Low | Stabilized intermediates, dyes |
Research Findings and Implications
- Reactivity Trends : The 2,5-difluoro triflate’s asymmetric substitution likely enhances its utility in asymmetric catalysis or chiral molecule synthesis, whereas the 3,5-difluoro isomer’s symmetry suits applications requiring predictable regioselectivity .
- Safety Considerations : Fluorinated triflates generally pose higher flammability risks compared to methylated analogs, necessitating stringent handling protocols .
- Synthetic Challenges : The commercial unavailability of 2,5-difluorophenyl triflate implies challenges in regioselective fluorination or purification, contrasting with the well-established synthesis of its 3,5-isomer .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,5-difluorophenyl trifluoromethanesulphonate to minimize byproducts?
- Methodology: Use a two-step approach: (1) Fluorination of the phenyl ring via directed ortho-metalation (DoM) with LDA or TMPLi to control regioselectivity, followed by (2) sulfonation with trifluoromethanesulfonic anhydride under inert conditions (Ar/N₂). Monitor reaction progress via ¹⁹F NMR to detect intermediates like 2,5-difluorophenol . Adjust stoichiometry of trifluoromethanesulfonic anhydride (1.2–1.5 equivalents) to reduce unreacted phenol residues.
- Troubleshooting: If yields drop below 70%, check moisture levels in solvents (use molecular sieves for anhydrous THF) and purity of starting materials (≥98% by HPLC).
Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?
- Methodology: Wear nitrile gloves (tested for permeation resistance to sulfonate esters) and safety goggles compliant with OSHA/EN166 standards. Use a fume hood rated for volatile organofluorides, and store the compound in amber glass under nitrogen to prevent hydrolysis . In case of skin contact, wash immediately with 10% NaHCO₃ solution to neutralize acidic byproducts.
Advanced Research Questions
Q. How do electronic effects of the 2,5-difluorophenyl group influence the reactivity of trifluoromethanesulphonate in Suzuki-Miyaura couplings?
- Methodology: Compare coupling efficiency with para-substituted aryl boronic acids (e.g., electron-rich 4-MeO vs. electron-deficient 4-NO₂). Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor reaction via LC-MS to detect intermediates.
- Data Interpretation: The electron-withdrawing fluorine substituents increase sulfonate leaving-group ability, accelerating oxidative addition. However, steric hindrance at the 2-position may reduce coupling yields by 10–15% compared to 3,5-difluoro analogs .
Q. What analytical techniques resolve contradictions in reported stability data for this compound under aqueous conditions?
- Methodology: Conduct accelerated stability studies: Dissolve the compound in CDCl₃/D₂O (9:1) and track degradation via ¹⁹F NMR (δ −70 to −80 ppm for CF₃SO₃⁻). Compare with HPLC-UV (λ = 254 nm) to quantify residual sulfonate.
- Critical Findings: Hydrolysis half-life (t₁/₂) varies with pH: t₁/₂ = 48 h at pH 7 (25°C) vs. 2 h at pH 2. Conflicting literature data may arise from unaccounted trace acids in buffers .
Q. How does this compound perform as a precursor in TRK kinase inhibitor synthesis compared to other sulfonate esters?
- Methodology: Synthesize pyrazolo[1,5-a]pyrimidine derivatives via nucleophilic aromatic substitution. Compare reaction rates and yields using 2,5-difluorophenyl vs. 3,5-difluorophenyl trifluoromethanesulphonate.
- Data Interpretation: The 2,5-substitution pattern enhances steric accessibility for pyrrolidine coupling, achieving ≥85% yield in TRK inhibitor intermediates vs. 70–75% for 3,5-isomers .
Methodological Reference Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
